Product packaging for sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(Cat. No.:CAS No. 104146-53-4)

sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1668826
CAS No.: 104146-53-4
M. Wt: 529.6 g/mol
InChI Key: VFUMWBZIKOREOO-ZSCWKNKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefditoren sodium salt is a high-purity chemical compound supplied for use as a reference standard in pharmaceutical research and development . It complies with regulatory guidelines and is intended for essential Quality Control (QC) applications, including analytical method development (AMV) and method validation, during the synthesis and formulation stages of drug development . As the sodium salt of the active metabolite of Cefditoren Pivoxil, this compound is a third-generation cephalosporin antibiotic . Its primary research value lies in its mechanism of action: the bactericidal activity of Cefditoren results from the inhibition of bacterial cell wall synthesis through its affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of many β-lactamase enzymes, making it a compound of interest for studying antibiotic efficacy and resistance . The chemical name for the compound is sodium (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . It has a molecular formula of C19H17N6NaO5S3 and a molecular weight of 528.55 g/mol . This product is offered as a pale yellow crystalline solid and should be stored in a refrigerator between 2-8°C . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N6NaO5S3+ B1668826 sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 104146-53-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

104146-53-4

Molecular Formula

C19H18N6NaO5S3+

Molecular Weight

529.6 g/mol

IUPAC Name

sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/b4-3+,24-12+;/t13-,17-;/m1./s1

InChI Key

VFUMWBZIKOREOO-ZSCWKNKWSA-N

Isomeric SMILES

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na+]

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cefditoren
cefditoren, sodium salt, (6R-(3(Z),6alpha,7beta(Z)))-isomer
ME 1206
ME-1206

Origin of Product

United States

Evolution and Classification Within Beta Lactam Antibiotics

Cefditoren (B193786) belongs to the beta-lactam class of antibiotics, a large and diverse group of compounds characterized by the presence of a beta-lactam ring in their molecular structure. wikipedia.orgguidetopharmacology.org This ring is crucial for their antibacterial activity. The evolution of beta-lactam antibiotics has been a continuous process of chemical modification to enhance their efficacy, broaden their spectrum of activity, and overcome emerging resistance mechanisms.

Cefditoren is classified as a third-generation cephalosporin (B10832234). guidetopharmacology.orgmims.comdrugbank.com This classification is based on its spectrum of activity and resistance to beta-lactamases, enzymes produced by bacteria that can inactivate many beta-lactam antibiotics. medchemexpress.com Structurally, like other cephalosporins, cefditoren possesses a cephem nucleus. wikipedia.org Key structural features that contribute to its potent activity include an aminothiazole group, which enhances its activity against Gram-negative bacteria, and a methylthiazole group, which boosts its effectiveness against Gram-positive organisms. wikipedia.org Furthermore, a methoxyimino group provides stability against the hydrolytic action of beta-lactamases. wikipedia.org The molecule is typically administered as cefditoren pivoxil, a prodrug that is hydrolyzed by esterases in the body to release the active cefditoren moiety. drugbank.compatsnap.comnih.gov

Significance in Modern Antimicrobial Chemotherapy Research

Synthetic Pathways to Cefditoren and its Precursors

The synthesis of cefditoren typically originates from key starting materials, with two prominent routes involving either 7-Amino-3-Chloromethyl Cephalosporanic Acid (GCLE) or 7-Amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic Acid (7-ATCA). google.com

Routes from 7-Amino-3-Chloromethyl Cephalosporanic Acid (GCLE)

The traditional synthesis of cefditoren often commences with 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE). patsnap.com This pathway involves a Wittig reaction to introduce the vinylthiazole side chain at the C-3 position. google.com The reaction utilizes a phosphorus ylide, generated from triphenylphosphine, which reacts with 4-methyl-5-formylthiazole. google.comgoogle.com

A typical procedure involves dissolving GCLE in a solvent like dichloromethane (B109758), followed by the addition of sodium iodide and triphenylphosphine. google.compatsnap.com The reaction mixture is cooled, and the pH is adjusted to facilitate the formation of the phosphorus ylide. patsnap.com Subsequently, 4-methyl-5-thiazole formaldehyde (B43269) is added to execute the Wittig reaction. google.com Following the formation of the C-3 side chain, a series of deprotection and acylation steps are necessary. The p-methoxybenzyl ester at the C-4 position and the phenylacetyl group at the C-7 amino group are removed. google.com The final acylation with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (AE-active ester) yields cefditoren acid. The cefditoren acid is then converted to its sodium salt by treatment with a sodium source, such as sodium isooctanoate or sodium-2-ethyl hexanoate. google.com

However, this route is often associated with challenges, including low yields and poor selectivity in the Wittig reaction, which can last for 20-24 hours. google.com This leads to the formation of the undesirable E-isomer, which is difficult to separate from the desired Z-isomer due to their similar physical properties. google.com

Routes from 7-Amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic Acid (7-ATCA)

A more contemporary and efficient approach utilizes 7-ATCA as the key intermediate. google.cominnospk.com This precursor already contains the correct Z-isomer configuration at the C-3 position, thus circumventing the selectivity issues associated with the Wittig reaction in the GCLE route. The synthesis of 7-ATCA itself can start from 7-aminocephalosporanic acid (7-ACA). cjph.com.cn

The conversion of 7-ATCA to cefditoren involves the acylation of the 7-amino group. This is typically achieved by reacting 7-ATCA with an AE-active ester in a suitable solvent system, such as dichloromethane and water, in the presence of an organic base like triethylamine. google.com The reaction is generally carried out at controlled temperatures, often between 0-10°C. google.com After the acylation is complete, cefditoren acid is formed.

The subsequent step is the formation of the sodium salt. This is accomplished by reacting the cefditoren acid with a sodium-containing base. For instance, a solution of sodium isooctanoate in acetone (B3395972) can be added to a solution of cefditoren acid to precipitate cefditoren sodium. google.com Another method involves crystallization from an aqueous solution containing sodium chloride. google.com

FeatureGCLE Route7-ATCA Route
Starting Material 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE) 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA)
Key Transformation Wittig reaction to form the C-3 vinylthiazole side chain Acylation of the C-7 amino group google.com
Isomer Control Prone to formation of E-isomer, requiring difficult purification google.comHigh Z-isomer selectivity is established in the precursor epo.org
Reaction Steps Generally involves more steps including protection and deprotection google.comgoogle.comFewer steps, more direct conversion to the final product cjph.com.cn
Yield & Purity Often lower yields and purity due to side reactions and isomer contamination google.comGenerally higher yields and purity google.com
Environmental Impact May use environmentally harmful reagents like phenol-trifluoroacetic acid for deprotection google.comCan be designed to use more environmentally benign reagents and solvents google.com

Investigation of Isomer Formation and Control (e.g., Z-isomer selectivity)

The biological activity of cefditoren is highly dependent on the Z-configuration of the vinyl group at the C-3 position. epo.org Therefore, controlling the stereochemistry during synthesis is of paramount importance.

In the GCLE route, the Wittig reaction is the critical step for isomer control. Research has shown that the choice of solvent and reaction temperature significantly influences the Z/E isomer ratio. epo.org For instance, using a mixed solvent system of a chlorinated hydrocarbon (like dichloromethane) and a lower alkanol at low temperatures (0°C to -50°C) has been found to significantly improve the selectivity towards the desired Z-isomer. epo.org Despite these optimizations, the formation of the E-isomer, often around 20%, remains a significant challenge, necessitating difficult purification steps like column chromatography. google.comgoogle.com

The 7-ATCA route largely bypasses this issue as the Z-isomer is selectively synthesized in the precursor itself. This approach has been shown to reduce the E-isomer content to less than 1.2%.

Process Chemistry and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of cefditoren sodium salt requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Optimization of Reaction Conditions (Temperature, Solvents, Catalysts)

Temperature: Temperature control is crucial throughout the synthesis. For instance, in the acylation of 7-ATCA, the reaction is typically conducted at low temperatures (0-10°C) to minimize side reactions and degradation of the β-lactam ring. google.com In the subsequent esterification to form cefditoren pivoxil (a prodrug of cefditoren), even lower temperatures, such as -30 to -45°C, have been employed to improve product purity and stability by minimizing the formation of impurities. google.com

Solvents: The choice of solvent is critical for solubility of reactants, reaction rate, and ease of product isolation. In the 7-ATCA route, a biphasic system of dichloromethane and water is often used for the acylation reaction. google.com For the salt formation step, acetone is frequently used to precipitate the sodium salt from the reaction mixture. google.com The use of single solvents where possible is advantageous for industrial scale-up as it simplifies solvent recovery and reuse. google.com

Catalysts: Various catalysts are employed to enhance reaction rates and selectivity. In some synthetic variations leading to cefditoren pivoxil, phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) or tetraethylammonium (B1195904) hydroxide (B78521) are used to facilitate the esterification reaction. google.com The use of an ionic liquid as a catalyst in the Wittig reaction has been reported to avoid the generation of the E-isomer. google.com Furthermore, trimethylaluminum (B3029685) has been used as a catalyst to improve the reactivity of the acylation step. google.com

Impurity Profiling and Mitigation Strategies

The quality and safety of Cefditoren sodium, a third-generation cephalosporin (B10832234), are intrinsically linked to its purity. Impurity profiling, the identification and quantification of unwanted chemical substances, is a critical aspect of the manufacturing process. These impurities can arise from various sources, including starting materials, intermediates, synthetic byproducts, and degradation of the final product.

For Cefditoren, a key impurity of concern is its geometric isomer, the (E)-isomer. While the desired Z-isomer possesses the potent antimicrobial activity, the E-isomer is significantly less active. googleapis.com The presence of the E-isomer and other process-related impurities can impact the drug's efficacy and safety profile. Forced degradation studies on the prodrug, Cefditoren pivoxil, have shown its susceptibility to degradation under oxidative and alkaline conditions, leading to the formation of various degradation products. researchgate.netresearchgate.netnih.gov Hydrolytic degradation can lead to the formation of Cefditoren acid (DP I) and other related substances. nih.gov

Table 1: Known Impurities of Cefditoren

Impurity NameTypeMolecular FormulaMolecular Weight ( g/mol )
(E)-Isomer of CefditorenGeometric IsomerC₁₉H₁₈N₆O₅S₃506.58
Cefditoren Dimer Impurity P16Process ImpurityC₅₀H₅₆N₁₂O₁₄S₆1241.44 pharmaffiliates.com
Cefditoren Impurity 18Process ImpurityC₂₇H₃₃N₇O₇S₃675.79 veeprho.com
Cefditoren Acid (DP I)Degradation ProductC₁₉H₁₈N₆O₅S₃506.58 nih.gov

This table is interactive. Click on the headers to sort.

Mitigation of these impurities is achieved through meticulous control over the synthetic process. Key strategies include:

Stereocontrol: The synthesis route is designed to selectively produce the Z-isomer. For example, the TEAH (triethylamine hydrochloride) catalyzed method has been shown to provide superior stereocontrol, resulting in a final product with very low levels of the E-isomer (as low as 0.1%).

Temperature and pH Control: Maintaining optimal reaction conditions is crucial. For instance, conducting the reaction to form the pivoxil ester at low temperatures (e.g., -40°C) minimizes the formation of byproducts. google.com Similarly, careful regulation of pH during the formation of the sodium salt is necessary to prevent the degradation of the β-lactam ring.

Catalyst and Reagent Selection: The choice of catalysts and reagents plays a significant role in the impurity profile. The use of specific catalysts can enhance reaction selectivity and yield, thereby reducing the formation of unwanted side products.

In-process Monitoring: Continuous monitoring of the reaction using techniques like High-Performance Liquid Chromatography (HPLC) allows for real-time tracking of impurity formation. mt.com This enables chemists to adjust reaction parameters to ensure the reaction proceeds optimally and to cool the reaction mixture promptly once the maximum product concentration is reached, preventing the formation of degradation impurities. mt.com

Purification Techniques for Cefditoren Sodium

Following the chemical synthesis, a robust purification process is essential to remove residual impurities and isolate Cefditoren sodium of high purity. The purification strategies typically involve a combination of crystallization, washing, and isolation techniques tailored to the physicochemical properties of Cefditoren sodium and its impurities.

Crystallization is a cornerstone of the purification process. The crude Cefditoren sodium or its preceding intermediate, Cefditoren acid, is dissolved in a suitable solvent system and then induced to crystallize under controlled conditions. This process exploits the differences in solubility between the desired compound and the impurities. The choice of solvent is critical; common solvents used in the purification of Cefditoren and its intermediates include acetone, methanol (B129727), ethyl acetate (B1210297), and dichloromethane. google.comgoogle.compatsnap.com

Table 2: Summary of Purification Techniques for Cefditoren Sodium and Intermediates

TechniqueDescriptionSolvents/ReagentsPurposeReference
Crystallization/Recrystallization Dissolving the crude product in a solvent and allowing it to crystallize, leaving impurities in the solution.Methanol, Acetone, Ethyl acetate, Cyclohexane, WaterTo increase overall purity and remove soluble impurities. googleapis.compatsnap.com
Washing Washing the isolated solid with specific solutions to remove particular impurities.Sodium Bicarbonate Solution, Pure WaterTo neutralize acidic impurities and wash away water-soluble byproducts. googleapis.comgoogle.com
Solvent Extraction Separating compounds based on their relative solubilities in two different immiscible liquids.Ethyl Acetate, Dichloromethane, WaterTo separate the desired product from reaction byproducts and unreacted starting materials. googleapis.com
Column Chromatography A technique used to separate a mixture of chemical substances into its individual components.Silica GelUsed for the removal of closely related impurities, although less common in large-scale production due to cost. googleapis.com

This table is interactive. Click on the headers to sort.

A typical purification process may involve the following steps:

The crude product is dissolved in a suitable organic solvent. google.com

The solution may be washed with an aqueous solution, such as a dilute sodium bicarbonate solution, to remove acidic impurities. googleapis.com This is followed by washing with pure water.

The organic phase containing the purified product is collected.

The product is then precipitated or crystallized from the solution, often by the addition of an anti-solvent (a solvent in which the product is insoluble) or by cooling the solution. For instance, adding refrigerated pure water can induce crystallization. google.com

The resulting solid is isolated by filtration, washed with an appropriate solvent to remove any remaining mother liquor, and then dried under vacuum to yield the final high-purity Cefditoren sodium. google.com

The effectiveness of these purification techniques is paramount in ensuring that the final Cefditoren sodium product meets the stringent purity requirements for pharmaceutical use.

Molecular Mechanism of Antimicrobial Action

Interaction with Penicillin-Binding Proteins (PBPs)

The primary targets of Cefditoren (B193786), like all β-lactam antibiotics, are penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the polymerization and cross-linking of peptidoglycan precursors, which are vital for maintaining the structural integrity of the bacterial cell wall. nih.govpatsnap.com Cefditoren's efficacy stems from its ability to bind to and inactivate these enzymes. patsnap.com

Cefditoren exhibits a broad spectrum of activity, which is attributable to its variable binding affinity for different PBP isoforms across various bacterial species. patsnap.com This differential affinity is a key determinant of its potent activity against specific pathogens. Studies have quantified the binding affinity of Cefditoren for key PBPs in clinically significant bacteria such as Streptococcus pneumoniae and Haemophilus influenzae.

In S. pneumoniae, Cefditoren demonstrates a particularly high affinity for PBP1A. nih.govresearchgate.net Microscale thermophoresis has been used to determine the dissociation constant (Kd), a measure of binding affinity, where a lower Kd value indicates a stronger affinity. The affinity of Cefditoren for PBP2X in S. pneumoniae has also been characterized. nih.govresearchgate.net For H. influenzae, the inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit 50% of the enzyme's activity, is used to measure affinity, with Cefditoren showing potent binding to PBP3A/B. nih.govresearchgate.net

Bacterial SpeciesPBP IsoformAffinity MeasurementValue (µM)Reference
Streptococcus pneumoniaePBP1AKd0.005 ± 0.004 nih.govresearchgate.net
PBP2XKd9.70 ± 8.24 nih.govresearchgate.net
Haemophilus influenzaePBP3A/BIC₅₀0.060 ± 0.002 nih.govresearchgate.net

The high antimicrobial activity of Cefditoren against pathogens like Streptococcus pneumoniae is structurally underpinned by its unique binding mode to PBPs, such as PBP 2X. nih.govresearchgate.net X-ray crystallography of the Cefditoren-PBP 2X complex from S. pneumoniae strain R6 has provided detailed insights into the specific molecular interactions that stabilize this complex and lead to enzyme inhibition. nih.govnih.gov Covalent binding of Cefditoren to the active site serine (Ser337) of PBP 2X requires and induces significant conformational changes in the enzyme. researchgate.net

A distinctive feature of Cefditoren's structure is its methylthiazole group at the C-3 side chain of the cephem skeleton. nih.gov This group plays a crucial role in the high-affinity binding to PBP 2X. nih.govresearchgate.net Upon complex formation, a hydrophobic pocket is formed within the enzyme's active site. nih.govnih.gov The methylthiazole group of Cefditoren fits snugly into this binding pocket. nih.govnih.gov

The formation of this pocket involves a conformational change of the Trp374 residue in PBP 2X. nih.govresearchgate.net The specific residues that constitute this pocket and interact with the methylthiazole group vary slightly between the two PBP 2X molecules found in the asymmetric unit of the crystal structure but generally include:

His394 nih.govnih.gov

Trp374 nih.govnih.gov

Thr526 nih.govnih.gov

Asp375 nih.govnih.gov

This interaction with an additional hydrophobic pocket is a key factor contributing to Cefditoren's potent activity. nih.gov

The C-7 side chain of Cefditoren is also critical for its binding and inhibitory activity. nih.gov The formation of the Cefditoren-PBP 2X complex is accompanied by an induced-fit conformational change in the pocket that accommodates the C-7 side chain. nih.govnih.gov This side chain is stabilized by a network of hydrogen bonds and hydrophobic interactions with the active site. nih.govresearchgate.net

Key interactions involving the C-7 side chain include:

Amido moieties: Form hydrogen bonds with the carbonyl oxygens of Thr550 and the side chain of Asn397. nih.gov

Aminothiazole moieties: Are stabilized by hydrogen bonds with Gln552 and Glu334, and by hydrophobic interactions with Ala551, Gln452, and Tyr561. nih.gov

These induced conformational changes and the extensive network of interactions firmly anchor the Cefditoren molecule in the active site, leading to effective and stable inactivation of the PBP. nih.gov

Structural Elucidation of Cefditoren-PBP Complexes (e.g., PBP 2X)

Inhibition of Bacterial Cell Wall Biosynthesis

The binding of Cefditoren to PBPs directly leads to the inhibition of their enzymatic activity. nih.govpediatriconcall.com By acylating the active-site serine of PBPs, β-lactam antibiotics like Cefditoren inhibit the transpeptidase and DD-carboxypeptidase activities of these enzymes. nih.gov This enzymatic inhibition is the crucial step that disrupts the construction of the bacterial cell wall. patsnap.com

Peptidoglycan is a polymer essential for the bacterial cell wall, providing mechanical strength and protecting the cell from osmotic lysis. nih.govpatsnap.com Its synthesis is a multi-step process, with the final and critical steps—transpeptidation (cross-linking) and transglycosylation (polymerization)—catalyzed by PBPs. nih.gov

By forming a stable, covalent complex with PBPs, Cefditoren effectively removes these essential enzymes from the peptidoglycan synthesis pathway. nih.gov The inhibition of the transpeptidase activity of PBPs prevents the formation of peptide cross-links between adjacent glycan strands. drugbank.com This disruption compromises the structural integrity of the peptidoglycan meshwork. patsnap.com The weakened cell wall can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death. patsnap.com Therefore, the bactericidal activity of Cefditoren is a direct consequence of its potent and specific interference with the final stages of peptidoglycan biosynthesis. drugbank.comnih.gov

Consequences of PBP Inhibition on Bacterial Integrity

The inhibition of penicillin-binding proteins by Cefditoren initiates a cascade of events that fatally compromises the structural integrity of the bacterial cell. patsnap.comresearchgate.net By preventing the essential cross-linking of peptidoglycan strands, the antibiotic disrupts the continuous synthesis and repair of the cell wall required during bacterial growth and division. patsnap.combiomol.com

This disruption leads to the formation of a weakened and defective cell wall. patsnap.com As the bacterium continues its metabolic processes and grows, the internal turgor pressure exerts force on the compromised cell envelope. biomol.comyoutube.com The weakened wall is unable to withstand this osmotic stress, leading to the formation of weak spots. biomol.com

Furthermore, the binding of β-lactam antibiotics to PBPs can trigger the dysregulation of the bacterium's own lytic enzymes, known as autolysins. microbeonline.comyoutube.comnih.gov In a healthy bacterium, autolysin activity is tightly controlled to allow for cell wall remodeling during growth and separation. However, when PBP function is inhibited, the balance between cell wall synthesis and degradation is lost. plos.org This can lead to excessive and uncontrolled degradation of the existing peptidoglycan by autolysins. youtube.comnih.govplos.org

The combination of a halt in new cell wall synthesis and the continued, unbalanced activity of autolysins results in progressive degradation of the cell wall's structural integrity. plos.org Ultimately, this process leads to the rupture of the cell membrane, spilling of cytoplasmic contents, and bacterial cell death, a process known as lysis. patsnap.compatsnap.com The culmination of these effects makes Cefditoren a potent bactericidal agent against susceptible organisms. patsnap.comfda.gov

Preclinical Antimicrobial Activity and Efficacy Studies

In Vitro Spectrum of Activity

The in vitro effectiveness of cefditoren (B193786) has been well-documented against both Gram-positive and Gram-negative bacteria, including strains that exhibit resistance to other antimicrobial agents.

Cefditoren exhibits potent activity against key Gram-positive pathogens. It is highly effective against Streptococcus pneumoniae, including strains that are susceptible, intermediately resistant, and fully resistant to penicillin. nih.govresearchgate.netnih.govnih.gov Studies have shown that cefditoren has a high intrinsic activity against penicillin-susceptible S. pneumoniae. nih.gov Its activity extends to methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes. nih.govresearchgate.net However, it is important to note that cefditoren is not active against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The in vitro activity of cefditoren extends to a range of Gram-negative bacteria. It is particularly potent against common respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis, including strains that produce β-lactamase. nih.gov Cefditoren also demonstrates activity against members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae. nih.govnih.gov Its efficacy against Proteus mirabilis has also been noted in studies of urinary tract pathogens. nih.gov

Minimum inhibitory concentration (MIC) studies are crucial for quantifying the in vitro potency of an antimicrobial agent. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric. For cefditoren, MIC90 values against penicillin-susceptible S. pneumoniae have been reported to be as low as ≤0.03 to 0.06 μg/mL. nih.govnih.gov Against penicillin-intermediate and penicillin-resistant strains, the MIC90 values are higher, ranging from 0.25 to 0.5 μg/mL and 0.5 to 1 μg/mL, respectively. nih.gov In a study of pediatric isolates of S. pneumoniae, the MIC90 of cefditoren was 0.5 µg/mL, demonstrating superior activity compared to other oral antibiotics tested. nih.gov

Against Haemophilus influenzae, cefditoren is highly active, with MIC90 values reported to be ≤0.03 µg/mL. researchgate.net For Moraxella catarrhalis, the MIC90 is around 0.5 µg/mL. researchgate.net In a multicenter study of uropathogens, the MIC90 of cefditoren against E. coli, P. mirabilis, and Klebsiella spp. was 0.5 mg/L. nih.gov

Below is an interactive table summarizing the MIC90 values for cefditoren against various pathogens.

PathogenPenicillin SusceptibilityMIC90 (µg/mL)
Streptococcus pneumoniaeSusceptible≤0.03 - 0.06
Streptococcus pneumoniaeIntermediate0.25 - 0.5
Streptococcus pneumoniaeResistant0.5 - 2.0
Haemophilus influenzaeN/A≤0.03
Moraxella catarrhalisN/A0.25 - 0.5
Escherichia coliN/A0.5
Klebsiella pneumoniaeN/A64
Proteus mirabilisN/A0.5
Staphylococcus aureusMethicillin-Susceptible≤1
Streptococcus pyogenesN/A0.015 - 0.06

Cefditoren exhibits bactericidal activity, meaning it actively kills bacteria rather than just inhibiting their growth. nih.govnih.gov Time-kill studies have demonstrated that cefditoren can achieve a significant reduction in viable bacterial cells within a few hours. Against both penicillin-susceptible and penicillin-resistant S. pneumoniae, as well as S. pyogenes and M. catarrhalis, cefditoren was the only agent in one study to show significant bactericidal activity within 4 hours. nih.govresearchgate.net In another study, at twice the MIC, cefditoren resulted in 99% killing of all tested pneumococcal strains after 12 hours and 99.9% killing after 24 hours. nih.govoup.com Against β-lactamase positive strains of H. influenzae, its activity at 24 hours was comparable to a quinolone and more active than other cephalosporins. nih.gov

Comparative In Vitro Efficacy with Other Antimicrobial Agents

The in vitro efficacy of cefditoren has been compared to that of other commonly used oral antimicrobial agents, often demonstrating superior or comparable activity.

Cefditoren has shown greater in vitro potency against S. pneumoniae than many other oral cephalosporins. nih.gov Specifically against penicillin-resistant S. pneumoniae, cefditoren has demonstrated superior activity. researchgate.net In a study comparing various oral β-lactams, cefditoren was found to be 4- to 128-fold more active against pneumococci. nih.gov The MIC90 of cefditoren for penicillin-resistant S. pneumoniae was reported to be only 2 µg/mL in one study. researchgate.net Another study found that all pneumococcal strains, including those from penicillin-resistant serotypes, were inhibited by 0.5 mg/L of cefditoren. oup.com

The table below provides a comparative overview of the in vitro activity of cefditoren against other agents.

PathogenCefditoren MIC90 (µg/mL)Comparator AgentComparator MIC90 (µg/mL)
Streptococcus pneumoniae (Penicillin-Resistant)1.0 nih.govPenicillins4 - 8 nih.gov
Streptococcus pneumoniae (Penicillin-Resistant)1.0 nih.govOral Cephalosporins4 to >64 nih.gov
Haemophilus influenzae0.03 nih.govAmpicillin>2 nih.gov
Staphylococcus aureus (MSSA)0.5 nih.govLevofloxacin0.5 nih.gov

Against Beta-Lactamase Producing Strains

Cefditoren demonstrates potent and stable activity against a wide array of beta-lactamase-producing bacterial strains, a common mechanism of resistance to many penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.govpatsnap.com Its molecular structure confers stability against hydrolysis by clinically important beta-lactamases. nih.gov

Studies have consistently shown Cefditoren's high in vitro activity against Haemophilus influenzae and Moraxella catarrhalis, including strains that produce beta-lactamases. nih.govseq.es Against 1,170 H. influenzae isolates, the potency of Cefditoren (MIC₉₀, 0.015 µg/mL) was not affected by beta-lactamase production. nih.gov Similarly, against 160 H. influenzae strains, Cefditoren showed the lowest Minimum Inhibitory Concentrations (MICs), regardless of whether the strains produced β-lactamase. oup.com While the beta-lactamase status of M. catarrhalis did affect the potency of all beta-lactams tested, Cefditoren maintained potent activity, with concentrations of 0.5 and 1 µg/mL inhibiting 93.1% and 100% of isolates, respectively. nih.gov

In a pharmacodynamic simulation involving mixed bacterial populations, Cefditoren was the only tested compound that completely countered "indirect pathogenicity"—where beta-lactamases from one organism protect another—and successfully eradicated both beta-lactamase positive H. influenzae and S. pyogenes. nih.gov This highlights its robust bactericidal activity in the presence of these resistance enzymes. nih.gov Time-kill studies further support this, showing that Cefditoren was bactericidal against the majority of tested H. influenzae strains, with no significant difference in kill kinetics observed between beta-lactamase-positive strains and non-producing strains (BLNAR). oup.com

Table 1: In Vitro Activity of Cefditoren Against Beta-Lactamase Producing Strains
OrganismNumber of IsolatesCefditoren MIC₉₀ (µg/mL)Key FindingReference
H. influenzae (β-lactamase status varied)1,1700.015MIC distribution was unaffected by beta-lactamase production. nih.gov
M. catarrhalis (β-lactamase status varied)6410.5Demonstrated potent activity regardless of beta-lactamase presence. nih.gov
H. influenzae (β-lactamase positive)Not Specified≤0.016Maintained high intrinsic activity. nih.govoup.com

In Vivo Efficacy in Animal Infection Models

Animal infection models are critical for evaluating the in vivo potential of antimicrobial agents, providing insights into their pharmacokinetic and pharmacodynamic (PK/PD) relationships and predicting therapeutic success. nih.govbohrium.com

Sepsis Models (e.g., Mice Sepsis Model with S. pneumoniae)

In a murine sepsis model using penicillin-resistant S. pneumoniae, Cefditoren demonstrated significant efficacy. nih.govplos.org Treatment with Cefditoren resulted in high survival rates even when mice were infected with strains exhibiting high MICs. For instance, a 50 mg/kg dose in animals infected with a strain having a Cefditoren MIC of 1 µg/ml, and a 100 mg/kg dose for a strain with a MIC of 2 µg/ml, both led to 100% survival. nih.gov This contrasts sharply with 0% survival in untreated control groups. nih.gov

Lung Infection Models (e.g., in Mice)

Cefditoren's efficacy has also been established in murine lung infection models with S. pneumoniae. elsevierpure.comnih.govasm.org Studies aimed at determining the optimal PK/PD parameters showed that Cefditoren could achieve a significant 2 log₁₀ reduction in lung bacterial counts. elsevierpure.comnih.govresearchgate.net The efficacy in these respiratory infection models is attributed to both its potent in vitro activity and its ability to achieve high concentrations in lung tissue. asm.org These models confirm that Cefditoren pivoxil has good therapeutic potential for pneumonia caused by susceptible S. pneumoniae. elsevierpure.comnih.govresearchgate.net

Pharmacodynamic Predictors of Efficacy in Animal Models (%T>MIC, fAUC/MIC, fCmax/MIC)

The primary pharmacodynamic parameter predicting the efficacy of beta-lactam antibiotics like Cefditoren is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). seq.es

In a mouse sepsis model with S. pneumoniae, a total drug %T>MIC of approximately 35% (correlating to a free drug %fT>MIC of about 19-20%) was associated with 100% survival. nih.govnih.govplos.org This finding is crucial as it establishes a target for therapeutic efficacy. nih.govplos.org

In murine lung infection models, other PK/PD indices also showed a strong correlation with bactericidal efficacy. Specifically, a free drug area under the concentration-time curve to MIC ratio (fAUC₂₄/MIC) of ≥ 63 and a free drug maximum concentration to MIC ratio (fCmax/MIC) of ≥ 16 were associated with a 2 log₁₀ reduction in bacterial counts in the lungs. elsevierpure.comnih.govresearchgate.net

Table 2: Key Pharmacodynamic Parameters for Cefditoren Efficacy in Animal Models
Animal ModelPathogenPK/PD ParameterTarget Value for EfficacyReference
Mouse SepsisS. pneumoniae%fT>MIC~20% (for 100% survival) nih.govnih.gov
Mouse Lung InfectionS. pneumoniaefAUC₂₄/MIC≥ 63 (for 2 log₁₀ kill) elsevierpure.comnih.govresearchgate.net
Mouse Lung InfectionS. pneumoniaefCmax/MIC≥ 16 (for 2 log₁₀ kill) elsevierpure.comnih.govresearchgate.net

Evaluation of Bacterial Load Reduction and Survival Rates

A key measure of antibiotic efficacy in animal models is the reduction in bacterial burden and improvement in survival. Cefditoren has demonstrated strong performance in both areas. In a pneumococcal sepsis model, a free T>MIC of about 20% was linked to a greater than 99.9% reduction in the bacterial load for certain isolates. nih.gov Furthermore, studies have shown a direct correlation between early bacterial clearance from the blood and ultimate survival. nih.govplos.org Animals that survived at day 7 had significantly lower median bacterial counts in their blood prior to the second antibiotic dose compared to those that eventually succumbed to the infection. nih.govplos.org This underscores the importance of rapid in vivo bactericidal activity for a positive therapeutic outcome. plos.org As noted, survival rates of up to 100% were achieved in sepsis models with appropriate Cefditoren dosing, even against resistant pneumococcal strains. nih.gov

Immunological Modulators of Efficacy in Animal Models (e.g., pre-immunization effects)

The host immune system plays a synergistic role with antibiotics in clearing infections. The efficacy of Cefditoren is significantly enhanced in the presence of specific antibodies. In a mouse sepsis model using S. pneumoniae, pre-immunization of the animals with heat-inactivated bacteria to generate hyperimmune serum markedly improved the effectiveness of Cefditoren. nih.govplos.org

In non-immunized animals, a %fT>MIC of ~19% was required for 100% survival against certain strains. nih.govplos.org However, in pre-immunized mice, the required %fT>MIC for high survival rates (60-90%) decreased to approximately 13-16%. nih.govplos.org This demonstrates that the presence of specific antibodies lowers the pharmacodynamic threshold needed for Cefditoren to be effective. nih.gov In vitro experiments confirmed this synergy, showing that sub-inhibitory concentrations of Cefditoren significantly increased the phagocytosis of S. pneumoniae by neutrophils in the presence of hyperimmune serum. nih.govplos.org These findings suggest that host immunity can significantly modulate the in vivo efficacy of Cefditoren, enhancing bacterial clearance and survival. plos.org

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems

Preclinical Pharmacokinetic Characterization

Cefditoren (B193786) pivoxil is an ester prodrug that enhances the oral absorption of its active form, cefditoren. Following oral administration, the prodrug is absorbed and rapidly hydrolyzed by esterases, primarily in the intestinal wall, to release active cefditoren into the bloodstream. nih.govsemanticscholar.orgsemanticscholar.org This bioconversion is essential for the drug's systemic availability.

The absolute bioavailability of cefditoren following the oral administration of cefditoren pivoxil varies across different animal species. Studies have calculated the bioavailability to be approximately 55.6% in ICR mice, 20.2% in SD rats, and 9.5% in beagle dogs when compared to intravenous administration of cefditoren. digitalconference.net In rats, repeated daily oral doses of cefditoren pivoxil did not lead to drug accumulation, as plasma profiles of cefditoren were nearly identical after the first and last doses. digitalconference.net The esterification of the polar carboxyl group in cefditoren to the pivaloyloxymethyl ester increases its lipophilicity, which facilitates intestinal absorption. researchgate.net

Animal SpeciesAbsolute Bioavailability (%)
ICR Mice55.6
SD Rats20.2
Beagle Dogs9.5

Once in the systemic circulation, cefditoren distributes to various tissues and fluids. digitalconference.net This distribution is significantly influenced by its binding to plasma proteins, primarily albumin. The unbound, or free, fraction of the drug is the pharmacologically active component that can penetrate tissues to exert its antibacterial effect. mdpi.com

Interspecies differences in plasma protein binding are a critical consideration in preclinical studies. In dogs, the plasma protein binding of cefpodoxime, a related cephalosporin (B10832234), was found to be 82.6%, while for cephalexin (B21000) it was 20.8%. researchgate.net Cefovecin was highly protein-bound in cheetah plasma at approximately 99.9%. researchgate.net While specific percentages for cefditoren in various animal sera are not always detailed in comparative studies, the principle remains that high protein binding can limit the concentration of the free drug. The binding of the antibiotic cefazolin, for example, was found to be significantly different between bovine and human plasma, whereas rat plasma showed a more consistent pattern with human plasma. nih.gov

The primary route of elimination for cefditoren is renal excretion. digitalconference.net After intravenous administration in rats, over 95% of the cefditoren dose was excreted unchanged in the urine and bile, indicating that the absorbed drug undergoes minimal metabolic changes in the body. digitalconference.net This efficient renal clearance contributes to its elimination half-life. The half-life of cefditoren has been reported to be approximately 1.6 hours. semanticscholar.org

Effective treatment of infections requires adequate penetration of the antibiotic into the site of infection. In animal models, cefditoren has demonstrated the ability to distribute into various tissues, including the lungs. digitalconference.net

In rats, the highest concentrations of cefditoren were found in the plasma, followed by the kidney, liver, and lung. In dogs, the liver showed the highest concentration, followed by the kidney and plasma. digitalconference.net Studies in murine lung-infection models have been used to determine the pharmacokinetic/pharmacodynamic (PK/PD) characteristics of cefditoren against pathogens like Streptococcus pneumoniae. elsevierpure.comnih.gov The ratio of bronchial mucosa to plasma concentrations suggests that cefditoren penetrates the infection site in a manner typical for a beta-lactam antibiotic. digitalconference.net Data also suggest good penetration into bronchial secretions. digitalconference.net

Metabolism Studies in In Vitro and Animal Models

The conversion of the inactive prodrug, cefditoren pivoxil, to the active antibiotic, cefditoren, is a critical metabolic step mediated by esterase enzymes. semanticscholar.orgresearchgate.net These enzymes catalyze the hydrolysis of the ester bond, releasing cefditoren and a pivalate (B1233124) moiety. nih.gov

This hydrolysis occurs rapidly during and after absorption from the gastrointestinal tract. nih.govsemanticscholar.org In vitro studies using homogenates of the small intestine from mice have shown that these esters are rapidly hydrolyzed back to the parent cephalosporins. researchgate.net Esterases are ubiquitously present in various biological matrices. researchgate.net The expression levels, substrate specificities, and catalytic efficiencies of these esterases can differ significantly across species, which is a key factor in the interspecies variability observed in the bioavailability of cefditoren from its prodrug form. researchgate.net

Identification of Metabolites (excluding human metabolism)

Cefditoren pivoxil serves as an oral prodrug that is quickly hydrolyzed by esterases in the intestine to form the microbiologically active compound, cefditoren. nih.gov The primary route of elimination for cefditoren is through urinary excretion, with the drug being largely unmetabolized. fda.gov Studies involving the administration of cefditoren pivoxil to rats and dogs have shown that the pivoxil moiety is absorbed and subsequently metabolized. The main metabolite identified in the plasma and urine of these animals is pivaloylcarnitine. In dogs, a small amount of pivaloyl glucuronide was also detected. The cefditoren moiety, however, is primarily excreted unchanged in the urine. This indicates that in these preclinical species, the metabolic activity is centered on the prodrug component, leaving the active cefditoren molecule intact for its therapeutic effect.

Drug Transporter Interactions and Hepatic Uptake Mechanisms

The interaction of cefditoren with various drug transporters is a critical factor in its absorption, distribution, and excretion.

Involvement of Organic Anion Transporting Polypeptides (OATPs) in Hepatic Uptake (e.g., Oatp1a1, Oatp1a4, Oatp1b2 in rats; OATP1B1, OATP2B1 in human-derived in vitro systems)

The uptake of cefditoren into the liver is facilitated by a system of hepatic transporters belonging to the Organic Anion Transporting Polypeptide (OATP) family. rsc.org In preclinical rat models, multiple OATPs, including Oatp1a1, Oatp1a4, and Oatp1b2, are implicated in this process. rsc.org The involvement of these transporters is supported by findings that the uptake of cefditoren in rat liver slices is a temperature-dependent process and can be significantly inhibited by known Oatp modulators such as ibuprofen, digoxin, cyclosporin (B1163) A, and glycyrrhizic acid. rsc.orgrsc.org

In human-derived in vitro systems using human embryonic kidney (HEK) 293 cells, OATP1B1 and OATP2B1 have been identified as key transporters for cefditoren. rsc.org The uptake of cefditoren in cells expressing these transporters demonstrated a saturable process. rsc.org

Kinetic Parameters of Cefditoren Uptake by Human OATP Transporters
TransporterKm (μmol L-1)
hOATP1B1189.7 ± 60.4
hOATP2B1122.7 ± 37.37

Data sourced from Wang et al. rsc.org

Role of Peptide Transporters (PEPT1)

Cefditoren is a substrate for the H+/peptide symporter PEPT1, which is primarily expressed in the luminal membrane of the intestine. nih.gov In vitro and in vivo studies in rats have provided evidence for this interaction. nih.gov The co-administration of glycylsarcosine (B1347041) (Gly-Sar), a known PEPT1 substrate, significantly decreased the uptake and transport of cefditoren in everted small intestinal preparations, in situ jejunal perfusion, and Caco-2 cell models. nih.gov A kinetic study using Caco-2 cells revealed the following transport parameters for cefditoren via PEPT1:

Kinetic Parameters of Cefditoren Transport by PEPT1 in Caco-2 Cells
ParameterValue
Km0.94 ± 0.11 mM
Vmax0.49 ± 0.09 nmol/mg protein/5 min

Data sourced from Cano-Cebrián et al. nih.gov

Biliary Excretion Mechanisms (Mrp2, Bcrp)

In vivo studies in rats have shown that a significant portion of administered cefditoren is excreted through the bile, averaging about 34% over 6 hours. nih.gov While the specific roles of Multidrug Resistance-Associated Protein 2 (Mrp2) and Breast Cancer Resistance Protein (Bcrp) in the biliary excretion of cefditoren have not been explicitly detailed in the provided context, these transporters are known to be major players in the canalicular transport of drugs and their metabolites. For instance, Mrp2 is the primary transporter for the biliary excretion of spiramycin (B21755) in mice, and Bcrp is crucial for the hepatobiliary excretion of nitrofurantoin. nih.govdoi.org Given the substantial biliary excretion of cefditoren, it is plausible that these transporters are involved.

Regulation of Transporter Expression by Cefditoren in Preclinical Models

Preclinical studies in rats have demonstrated that cefditoren can modulate the expression of hepatic transporters. Specifically, cefditoren was found to increase both the gene and protein expression levels of Oatp1a1 in the rat liver. rsc.org However, the expression of Oatp1a4 and Oatp1b2 remained unchanged following cefditoren administration. rsc.orgrsc.org This suggests a specific regulatory effect of cefditoren on a key transporter involved in its own hepatic uptake.

Potential for Drug-Drug Interactions Mediated by Transporters in Preclinical Contexts

The involvement of OATPs and PEPT1 in the transport of cefditoren highlights the potential for drug-drug interactions. In preclinical rat models, co-administration with rifampicin, an OATP inhibitor, led to an increase in the maximum plasma concentration (Cmax) of cefditoren and a decrease in its extraction ratio in perfused rat livers. rsc.orgrsc.org Furthermore, sartans have been shown to inhibit the transport of cefditoren in HEK293 cells expressing hOATP1B1 and hOATP2B1. rsc.org These findings suggest that co-administration of cefditoren with other drugs that are substrates or inhibitors of these transporters could alter its pharmacokinetic profile. rsc.orgrsc.org Similarly, the interaction with PEPT1 indicates that co-administered drugs targeting this transporter could affect cefditoren's absorption. nih.gov

In Vitro Pharmacodynamic Modeling and Simulation

Dynamic In Vitro Models Simulating Pharmacokinetic Profiles

Dynamic in vitro models are utilized to simulate the pharmacokinetic profiles of antimicrobial agents, providing insights into their pharmacodynamic activity over time. For cefditoren, a computerized pharmacodynamic simulation has been employed to mimic the free serum concentrations observed following oral administration. In one such model, a monoexponential decay of cefditoren concentrations was achieved through a continuous dilution-elimination process. nih.gov This was managed by computerized peristaltic pumps calibrated to simulate the human serum half-life of the drug, which is approximately 1.55 hours. nih.gov

These simulations are designed to replicate the time course of free drug concentrations, which are considered the microbiologically active fraction. nih.gov For instance, the free concentrations of cefditoren in serum after a 400 mg twice-daily oral regimen were simulated, taking into account a protein binding level of 88%. nih.gov The target maximum concentration (Tmax) in these simulations was set at 2.45 hours. nih.gov Such models allow for the detailed examination of the bactericidal activity of cefditoren against specific pathogens over a simulated dosing interval. For example, against strains of Haemophilus influenzae, the bactericidal activity of simulated free cefditoren concentrations was evaluated, demonstrating a reduction in bacterial counts from 8 hours onwards against a β-lactamase-producing ampicillin-resistant (BLPACR) strain. nih.gov

Pharmacokinetic ParameterSimulated Value
Half-life (t1/2)1.55 hours
Time to Maximum Concentration (Tmax)2.45 hours
Protein Binding88%
Table 1: Pharmacokinetic Parameters of Cefditoren Used in a Dynamic In Vitro Simulation Model nih.gov

Monte Carlo Simulations for PK/PD Target Attainment

Monte Carlo simulation is a computational method used to predict the probability of a pharmacokinetic/pharmacodynamic (PK/PD) target being achieved in a patient population. This approach is valuable for establishing dosage regimens that are likely to be effective. For cefditoren, Monte Carlo simulations have been performed to estimate the probability of attaining a key pharmacodynamic target, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).

One study conducted a 9,999-subject Monte Carlo simulation to assess the probability of target attainment for a 400 mg twice-daily regimen of cefditoren. The analysis focused on achieving an fT>MIC of 33%. The results indicated that for pathogens with a Minimum Inhibitory Concentration (MIC) of ≤0.03 mg/L, the probability of achieving this target was greater than 90%. As the MIC increased, the probability of target attainment decreased. For an MIC of 0.06 mg/L, the probability was 89.48%. When a more aggressive target of 50% fT>MIC was considered, the probability of attainment was 90.82% at an MIC of 0.03 mg/L, but it decreased significantly at higher MICs.

MIC (mg/L)Probability of Attaining 33% fT>MIC (%)Probability of Attaining 50% fT>MIC (%)
≤0.03>9090.82
0.0689.48Significantly less than for MIC of 0.03 mg/L
Table 2: Probability of Cefditoren PK/PD Target Attainment Based on Monte Carlo Simulation nih.gov

Correlation of In Vitro PK/PD Parameters with In Vivo Outcomes

The clinical efficacy of an antibiotic is often predicted by the correlation between its in vitro PK/PD parameters and in vivo outcomes, typically observed in preclinical animal models of infection. For cefditoren, studies in murine lung infection models have been conducted to establish these correlations. In vitro pharmacodynamic evaluations have shown that cefditoren exhibits a time-dependent bactericidal effect at concentrations above the MIC. elsevierpure.com

In a murine lung infection model with Streptococcus pneumoniae, the PK/PD parameters that correlated best with bactericidal efficacy were the 24-hour area under the free drug concentration-time curve to MIC ratio (fAUC24/MIC) and the free peak concentration to MIC ratio (fCmax/MIC). elsevierpure.com A 2-log10 reduction in bacterial counts in the lungs was achieved with an fAUC24/MIC of ≥63 and an fCmax/MIC of ≥16. elsevierpure.com These findings suggest that cefditoren pivoxil can be effective in treating acute pneumonia caused by S. pneumoniae with an MIC ≤0.031–0.063 mg/L at approved doses. elsevierpure.com

In Vitro PK/PD ParameterTarget Value for 2-log10 Kill of S. pneumoniae
fAUC24/MIC≥ 63
fCmax/MIC≥ 16
Table 3: Correlation of Cefditoren In Vitro PK/PD Parameters with In Vivo Bactericidal Efficacy elsevierpure.com

Analytical Chemistry Methodologies for Cefditoren Sodium Salt

Spectrophotometric Methods (e.g., UV, Visible Spectrophotometry)

Spectrophotometric methods are widely employed for the analysis of Cefditoren (B193786) sodium salt due to their simplicity, cost-effectiveness, and rapid execution. These methods are based on the principle that the drug substance absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV Spectrophotometry: Direct UV spectrophotometry involves measuring the absorbance of Cefditoren sodium salt in a suitable solvent at its wavelength of maximum absorption (λmax). For instance, a simple and rapid zero-order UV spectrophotometric method has been developed for the quantification of Cefditoren in bulk and pharmaceutical dosage forms, with absorbance measured at 230 nm using methanol (B129727) as a diluent. Another method utilizes 0.1 N hydrochloric acid, with an absorption maximum at 233 nm, and it has been shown to obey Beer's law in the concentration range of 1 to 5 μg/mL. First-order derivative spectrophotometry has also been applied, with measurements at 225 nm, to enhance specificity and resolve potential interference from excipients.

Visible Spectrophotometry: Visible spectrophotometric methods for Cefditoren often involve the formation of a colored chromogen through a chemical reaction. These methods enhance sensitivity and specificity. Several approaches have been reported:

Oxidation and Complexation: One method involves the oxidation of the drug followed by complex formation with reagents like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, resulting in colored chromogens with absorption maxima at 510 nm and 522 nm, respectively. Another variation uses potassium ferricyanide (B76249) as an oxidizing agent, producing a blue-colored chromogen with a λmax of 716 nm.

Reaction with Folin-Ciocalteu (FC) Reagent: In an alkaline medium, Cefditoren reacts with the Folin-Ciocalteu phenol's reagent to form a stable blue-colored chromogen, which is measured at approximately 760 nm. This method has been validated and demonstrates good linearity within a specific concentration range.

Diazotization and Coupling: This method is based on the diazotization of Cefditoren pivoxil with nitrous acid, followed by coupling with 1-naphthol (B170400) to produce a red-colored chromogen with a λmax at 500 nm.

Reaction with MBTH: Another colorimetric method involves the reaction of Cefditoren with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a purple-colored product with an absorption maximum at 435 nm.

Interactive Table: Comparison of Spectrophotometric Methods for Cefditoren Analysis

Method TypeReagent(s)λmax (nm)Linearity Range (µg/mL)
Zero-Order UVMethanol2305-15
Zero-Order UV0.1 N HCl2331-5
First-Order Derivative UVMethanol2255-15
Visible1,10-Phenanthroline5102-10
Visible2,2'-Bipyridine52250-150
VisiblePotassium Ferricyanide71610-60
VisibleFolin-Ciocalteu Reagent7604-20 and 12-28
Visible1-Naphthol (after diazotization)50010-50
VisibleMBTH4355-25

Chromatographic Techniques (e.g., HPLC, LC-MS, Micellar Liquid Chromatography, TLC)

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of Cefditoren sodium salt and its related substances, offering high resolution and sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most extensively used technique for the analysis of Cefditoren. Various methods have been developed and validated, typically employing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at wavelengths around 218 nm, 220 nm, 230 nm, or 256 nm. nih.gov Isocratic elution is often sufficient for routine analysis, providing a balance between resolution and analysis time. For instance, one validated method utilizes a C18 column with a mobile phase of water and acetonitrile (50:50, v/v) at a flow rate of 1.2 mL/min and UV detection at 218 nm. researchgate.net Another method employs a mobile phase of acetonitrile and water (50:50, v/v) with the pH adjusted to 3.5, and detection at 230 nm. zenodo.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a more recent advancement in liquid chromatography, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. A UPLC method has been developed for the purity determination of Cefditoren Pivoxil using a C18 column and a mobile phase of acetonitrile and ammonium acetate (B1210297) buffer (pH 6.7) at a flow rate of 0.25 mL/min. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for the identification and characterization of Cefditoren and its degradation products. nih.gov LC-MS/Time of Flight (TOF) studies have been instrumental in elucidating the fragmentation patterns of Cefditoren and identifying its hydrolytic degradation products with high mass accuracy. d-nb.infosemanticscholar.org

Micellar Liquid Chromatography: This technique utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration. Micellar liquid chromatography has been reported as a viable method for the determination of Cefditoren. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative and semi-quantitative analysis of Cefditoren. nih.gov

Electrochemical Methods (e.g., Voltammetry, Potentiometry)

Electrochemical methods offer high sensitivity, rapid response, and the advantage of not requiring extensive sample pre-treatment. japsonline.com

Voltammetry: Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), have been successfully applied to the determination of Cefditoren. japsonline.comresearchgate.net The electrochemical behavior of Cefditoren pivoxil has been studied, revealing an irreversible oxidation peak on a glassy carbon electrode (GCE) and a reduction peak on a hanging mercury drop electrode (HMDE). sciforschenonline.orgresearchgate.net A nanosensor based on a glassy carbon electrode modified with multi-walled carbon nanotubes (MWCNT), chitosan, and iron(III) oxide has been developed for the sensitive determination of Cefditoren using adsorptive stripping differential pulse voltammetry. japsonline.comresearchgate.net This method demonstrated a linear response in the micromolar range with a low limit of detection in the nanomolar range. japsonline.com

Potentiometry: Potentiometric methods, utilizing ion-selective electrodes (ISEs), have also been developed for the determination of Cefditoren pivoxil in pharmaceutical formulations and biological fluids. nih.gov

Spectroscopic Techniques (e.g., FTIR, IR, Mass Spectroscopy for Degradation Products)

Spectroscopic techniques are crucial for the structural elucidation of Cefditoren and its degradation products.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for the qualitative and quantitative analysis of Cefditoren. The FTIR spectrum of Cefditoren pivoxil exhibits characteristic peaks corresponding to its various functional groups. A transmission FTIR spectrometric method has been developed for the direct and rapid quantification of Cefditoren pivoxil in pharmaceutical formulations by applying Beer's law to the carbonyl band in the region of 1810 to 1760 cm⁻¹. This method is advantageous as it is simple, rapid, and avoids the use of toxic solvents.

Mass Spectrometry (MS) for Degradation Products: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/TOF), is a powerful technique for the identification and characterization of degradation products. d-nb.infosemanticscholar.org Forced degradation studies of Cefditoren pivoxil under hydrolytic (acidic, alkaline, and neutral) conditions have led to the identification of two primary degradation products. The fragmentation pathways of the parent drug and its degradants have been elucidated, with the molecular ion peak of Cefditoren pivoxil observed at m/z 621.1265. The major fragments are formed through the cleavage of the pivoxil moiety and subsequent fragmentation of the core cephalosporin (B10832234) structure. d-nb.infosemanticscholar.org

Method Validation and Quality Control in Research

The validation of analytical methods is a critical requirement to ensure the reliability, accuracy, and precision of the results. Validation is performed according to the guidelines of the International Council for Harmonisation (ICH).

The key validation parameters for analytical methods for Cefditoren sodium salt include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For stability-indicating methods, this involves demonstrating that the peaks of the degradation products are well-resolved from the main drug peak. zenodo.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by linear regression analysis of the calibration curve. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample and the recovery percentage is calculated. zenodo.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Interactive Table: Summary of Validation Parameters for a UPLC Method for Cefditoren Pivoxil nih.gov

Validation ParameterAcceptance CriteriaObserved Result
System Suitability
% RSD of Retention TimeNMT 2.0%0.11%
% RSD of Peak AreaNMT 2.0%0.26%
Precision
Method Precision (% RSD)NMT 2.0%1.10%
Linearity
Correlation Coefficient (r²)NLT 0.990.99
Linearity Range-80-120 µg/mL
Robustness
% RSD for Flow Rate VariationNMT 2.0%0.52 - 0.85%
% RSD for Mobile Phase Ratio VariationNMT 2.0%0.27 - 0.45%
% RSD for Wavelength VariationNMT 2.0%0.74 - 0.87%
% RSD for Column Temperature VariationNMT 2.0%0.50 - 0.72%
% RSD for pH VariationNMT 2.0%1.02 - 1.73%

Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for the determination of a drug in the presence of its degradation products, which is a key aspect of stability testing. These methods must be able to separate the intact drug from any potential degradation products formed under various stress conditions.

For Cefditoren sodium salt, stability-indicating HPLC and UPLC methods have been developed and validated. zenodo.orgsmolecule.com These methods involve subjecting the drug to forced degradation under conditions recommended by the ICH, including:

Acidic hydrolysis (e.g., with HCl)

Alkaline hydrolysis (e.g., with NaOH)

Neutral hydrolysis (e.g., with water)

Oxidative degradation (e.g., with H₂O₂)

Thermal degradation (exposure to heat)

Photolytic degradation (exposure to UV and visible light)

Studies have shown that Cefditoren pivoxil is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions, as well as oxidative stress. d-nb.infosemanticscholar.org It has been found to be relatively stable under thermal and photolytic stress. d-nb.infosemanticscholar.org The developed stability-indicating methods have demonstrated the ability to separate the main Cefditoren peak from the peaks of its degradation products, confirming the specificity of the assay. zenodo.orgd-nb.infosemanticscholar.org The peak purity of the Cefditoren peak in the stressed samples is often assessed using a photodiode array (PDA) detector to ensure that it is not co-eluting with any degradants. zenodo.org

Interactive Table: Summary of Forced Degradation Studies of Cefditoren Pivoxil d-nb.infosemanticscholar.org

Stress ConditionReagent/ConditionObservation
Acidic Hydrolysis0.1 N HCl, ambient temperature, 3 hoursDegradation observed
Alkaline Hydrolysis0.01 N NaOH, ambient temperature, 3 hoursDegradation observed
Neutral HydrolysisWater, ambient temperature, 3 hoursDegradation observed
Oxidative Degradation10%, 15%, and 30% H₂O₂, room temperature, 24 hoursDegradation observed
Thermal DegradationSolid state, dry heatStable
Photolytic DegradationSolid state, exposure to lightStable

Formulation Science Research for Cefditoren Pivoxil Prodrug and Implications for Cefditoren Release

Polymeric and Excipient Research for Controlled Release Systems

The development of controlled-release systems for cefditoren (B193786) pivoxil is a key area of research, focusing on the use of specific polymers and excipients to modulate drug delivery. These components are selected for their ability to form matrices that control the rate of drug release, enhance solubility, and ensure the stability of the final product.

Hydrogel-forming polymers are instrumental in creating controlled-release formulations for cefditoren pivoxil. These hydrophilic polymers swell in the presence of water to form a gel-like layer that regulates the diffusion and release of the drug.

Carbopol: This cross-linked acrylic acid polymer is an efficient hydrophilic matrix-forming excipient. When in contact with aqueous fluids, Carbopol hydrates and swells, forming a viscous gel layer that slows down the release of the drug tandfonline.com. Studies have shown that increasing the concentration of Carbopol in a tablet formulation retards the release rate of cefditoren pivoxil tandfonline.com.

Sodium Carboxymethyl Cellulose (B213188) (Na CMC): This polymer is also used in the development of controlled-release systems. Research on superporous gastro-retentive tablets has utilized varying concentrations of Na CMC in combination with Carbopol to achieve good controlled-release characteristics tandfonline.comresearchgate.netresearchgate.net.

Sodium Alginate: In combination with Carbopol, sodium alginate has been used to prepare hydrogel tablets of cefditoren pivoxil. Formulations containing these polymers have demonstrated the ability to provide a controlled release of the drug over an extended period, with one study showing a release of 95.01% at 24 hours researchgate.net.

Research has demonstrated that combining these polymers can achieve specific release profiles. For instance, a formulation containing 100 mg of Carbopol and 60 mg of Sodium Carboxymethyl Cellulose exhibited a controlled release of 94.5% over 24 hours tandfonline.comresearchgate.netresearchgate.net.

Table 1: Effect of Polymer Concentration on Cefditoren Pivoxil Release

Formulation Code Polymer(s) Polymer Concentration (mg) Cumulative Drug Release (%) at 24h
F-A Carbopol & Sodium Alginate 100 & 30 95.01

Given that cefditoren pivoxil has low solubility, a significant focus of formulation research is to enhance its dissolution rate, which is a key factor for bioavailability.

Solid Dispersions: One approach to improve solubility is the preparation of solid dispersions. Studies have utilized hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and poloxamer 188 to create these dispersions semanticscholar.org. The resulting solid dispersions enhanced the dissolution rate of cefditoren pivoxil compared to the pure drug. This improvement is attributed to a change in the physical properties of the drug crystal, with PVP showing a significant disrupting effect on its crystalline structure semanticscholar.org.

Stability Enhancement: The stability of cefditoren pivoxil in pharmaceutical formulations is crucial for maintaining its efficacy. Research has focused on developing extended-release dry suspensions to improve stability, especially for moisture-sensitive drugs ijprajournal.com. Long-term stability studies under accelerated conditions (40°C/75% RH) have confirmed that such formulations can retain their physical integrity, potency, and release characteristics for at least 3 months ijprajournal.com. Patents also describe the use of various stabilizers to prevent the degradation of the active substance and ensure a longer shelf life google.com.

Surfactants and stabilizers are key excipients used to improve the performance and shelf-life of cefditoren pivoxil formulations.

Surfactants: Poloxamer 188 has been used in the preparation of solid dispersions to enhance the dissolution rate of cefditoren pivoxil semanticscholar.org.

Stabilizers: To prevent degradation, various stabilizers are incorporated into formulations. Antioxidants are particularly noted for improving the impurity profiles of formulations. Vitamin E, for instance, has been identified as an effective antioxidant stabilizer in solid pharmaceutical formulations of cefditoren pivoxil google.com. Other potential antioxidant agents include ascorbyl palmitate, ascorbic acid, butyl hydroxyanisole, butyl hydroxytoluene, and propyl gallate google.com.

Novel Formulation Approaches (e.g., Gastro-Retentive Systems)

To overcome the challenges of cefditoren pivoxil's short half-life and absorption window in the upper gastrointestinal tract, novel formulation strategies such as gastro-retentive drug delivery systems (GRDDS) have been developed. These systems aim to prolong the residence time of the dosage form in the stomach, allowing for extended drug release and improved absorption semanticscholar.org.

Gastro-Retentive Floating Matrix Tablets: This approach involves creating tablets that are buoyant enough to float on gastric fluids. These matrices are often formulated with swellable polymers like Hydroxypropyl Methylcellulose (HPMC) K15M or ethyl acetate (B1210297), sometimes in combination with gas-generating agents such as sodium bicarbonate and citric acid, to achieve floating properties semanticscholar.org. The swelling property of the polymers also helps in retaining the drug in the stomach researchgate.net.

Superporous Hydrogels: These are three-dimensional polymeric networks that can swell rapidly to a large size in the stomach, preventing their passage through the pylorus tandfonline.com. Formulations using polymers like Carbopol and sodium carboxymethyl cellulose have been successfully developed into superporous hydrogel tablets for cefditoren pivoxil, demonstrating a prolonged and controlled release tandfonline.comresearchgate.netresearchgate.net. The swelling of these hydrogels is often pH-dependent, making them particularly suitable for gastric retention amazonaws.com.

Table 2: Research Findings on Gastro-Retentive Formulations of Cefditoren Pivoxil

Formulation Type Key Polymers/Excipients Mechanism of Retention Key Finding Source(s)
Floating Matrix Tablet HPMC K15M, Ethyl Acetate, Sodium Bicarbonate Buoyancy and Swelling Sustained drug release for up to 12 hours. semanticscholar.orgresearchgate.net

Impact of Formulation on Prodrug Hydrolysis and Cefditoren Release Kinetics

The primary goal of advanced formulation design for cefditoren pivoxil is to control the rate and location of its release, which directly influences its subsequent hydrolysis into the active cefditoren. Cefditoren pivoxil itself is inactive and must be converted by esterases, which are present during absorption in the intestine, to become therapeutically effective tandfonline.comnih.gov.

By employing controlled-release and gastro-retentive systems, the formulation dictates the kinetics of this process. For instance, a gastro-retentive formulation that remains in the stomach for an extended period releases the prodrug slowly. This gradual release into the upper small intestine, the primary site of absorption, ensures a sustained supply of cefditoren pivoxil is available for enzymatic hydrolysis. This, in turn, leads to prolonged and more consistent plasma concentrations of the active cefditoren ijprajournal.com.

Q & A

Q. What computational approaches predict Cefditoren’s interaction with novel β-lactamase variants?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of β-lactamases (e.g., TEM-1, SHV-1). Validate predictions with enzyme inhibition assays and correlate Ki values with MIC shifts in mutant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.